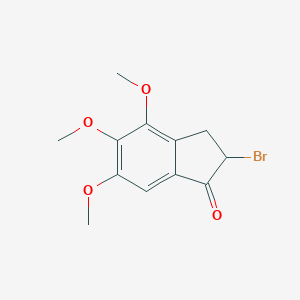
2-Bromo-2,3-dihydro-4,5,6-trimethoxy-1H-inden-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-2,3-dihydro-4,5,6-trimethoxy-1H-inden-1-one is an organic compound with the molecular formula C12H13BrO4 It is a brominated derivative of indanone, featuring three methoxy groups attached to the indanone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-2,3-dihydro-4,5,6-trimethoxy-1H-inden-1-one typically involves the bromination of 4,5,6-trimethoxy-indan-1-one. The reaction is carried out using bromine or a bromine source in the presence of a suitable solvent. The reaction conditions often include maintaining a controlled temperature and using a catalyst to facilitate the bromination process.
Industrial Production Methods
For industrial production, the synthesis process is scaled up, and the reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-2,3-dihydro-4,5,6-trimethoxy-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 4,5,6-trimethoxy-indan-1-one.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of 4,5,6-trimethoxy-indan-1-one.
Substitution: Formation of various substituted indanone derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Bromo-2,3-dihydro-4,5,6-trimethoxy-1H-inden-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its brominated structure allows for further functionalization and derivatization.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Bromo-2,3-dihydro-4,5,6-trimethoxy-1H-inden-1-one depends on its interaction with molecular targets. The bromine atom and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets are subject to ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,5,6-Trimethoxy-indan-1-one: Lacks the bromine atom, making it less reactive in certain substitution reactions.
2-Bromo-4,5-dimethoxy-indan-1-one: Similar structure but with one less methoxy group, affecting its chemical properties and reactivity.
2-Bromo-4,5,6-trimethoxy-benzene: A related compound with a benzene ring instead of an indanone core.
Uniqueness
2-Bromo-2,3-dihydro-4,5,6-trimethoxy-1H-inden-1-one is unique due to the presence of both bromine and three methoxy groups on the indanone core. This combination imparts distinct chemical properties, making it a valuable compound for various synthetic and research applications.
Eigenschaften
CAS-Nummer |
111859-48-4 |
|---|---|
Molekularformel |
C12H13BrO4 |
Molekulargewicht |
301.13 g/mol |
IUPAC-Name |
2-bromo-4,5,6-trimethoxy-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C12H13BrO4/c1-15-9-5-6-7(4-8(13)10(6)14)11(16-2)12(9)17-3/h5,8H,4H2,1-3H3 |
InChI-Schlüssel |
DLQGAVCZGQAWOZ-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C2CC(C(=O)C2=C1)Br)OC)OC |
Kanonische SMILES |
COC1=C(C(=C2CC(C(=O)C2=C1)Br)OC)OC |
Synonyme |
2-BROMO-2,3-DIHYDRO-4,5,6-TRIMETHOXY-1H-INDEN-1-ONE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















